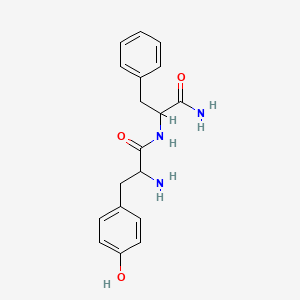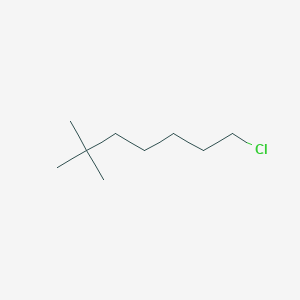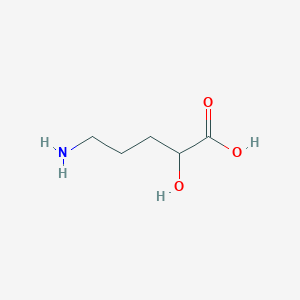![molecular formula C16H19FN2O5 B12108557 {(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1.3-oxazolidin-5-yl}methyl acetate](/img/structure/B12108557.png)
{(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1.3-oxazolidin-5-yl}methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound {(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1.3-oxazolidin-5-yl}methyl acetate is a complex organic molecule that belongs to the class of oxazolidinones. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antibacterial agents. The presence of the oxazolidinone ring, along with the fluoro and morpholinyl substituents, contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1.3-oxazolidin-5-yl}methyl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the fluoro substituent: This step involves the selective fluorination of the aromatic ring, which can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the morpholinyl group: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced to the aromatic ring.
Acetylation: The final step involves the acetylation of the oxazolidinone ring, which can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxazolidinone ring, potentially leading to the opening of the ring and formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxide derivatives of the morpholinyl group.
Reduction: Amine derivatives resulting from the opening of the oxazolidinone ring.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1.3-oxazolidin-5-yl}methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential antibacterial properties. The oxazolidinone ring is known to inhibit bacterial protein synthesis, making it a promising candidate for the development of new antibiotics.
Medicine
In medicine, this compound is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains. Its unique mechanism of action and structural features make it a valuable lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules.
Mecanismo De Acción
The mechanism of action of {(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1.3-oxazolidin-5-yl}methyl acetate involves the inhibition of bacterial protein synthesis. The oxazolidinone ring binds to the bacterial ribosome, preventing the formation of the initiation complex and thus blocking protein synthesis. This leads to the inhibition of bacterial growth and replication. The fluoro and morpholinyl substituents enhance the binding affinity and specificity of the compound for the bacterial ribosome.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity.
Radezolid: A newer oxazolidinone derivative with improved pharmacokinetic properties.
Uniqueness
The uniqueness of {(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1.3-oxazolidin-5-yl}methyl acetate lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluoro and morpholinyl groups enhances its antibacterial activity and binding affinity, making it a promising candidate for further development.
Propiedades
Fórmula molecular |
C16H19FN2O5 |
|---|---|
Peso molecular |
338.33 g/mol |
Nombre IUPAC |
[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl acetate |
InChI |
InChI=1S/C16H19FN2O5/c1-11(20)23-10-13-9-19(16(21)24-13)12-2-3-15(14(17)8-12)18-4-6-22-7-5-18/h2-3,8,13H,4-7,9-10H2,1H3 |
Clave InChI |
OSTZSWLRJGLQOS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[Trp3,Arg5]-Ghrelin (1-5) (human, rat)](/img/structure/B12108502.png)

![Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B12108510.png)
![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)



![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)
amine](/img/structure/B12108558.png)
